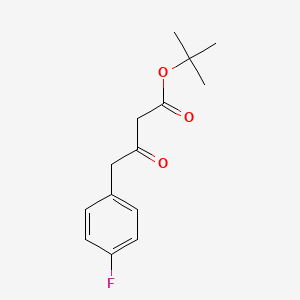

tert-Butyl 4-(4-fluorophenyl)-3-oxobutanoate

Description

Properties

Molecular Formula |

C14H17FO3 |

|---|---|

Molecular Weight |

252.28 g/mol |

IUPAC Name |

tert-butyl 4-(4-fluorophenyl)-3-oxobutanoate |

InChI |

InChI=1S/C14H17FO3/c1-14(2,3)18-13(17)9-12(16)8-10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3 |

InChI Key |

MRLNDJPXRKRXLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)CC1=CC=C(C=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-fluorophenyl)-3-oxobutanoate typically involves the esterification of 4-(4-fluorophenyl)-3-oxobutanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are carefully chosen to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-fluorophenyl)-3-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Electrophiles such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Formation of 4-(4-fluorophenyl)-3-oxobutanoic acid.

Reduction: Formation of tert-butyl 4-(4-fluorophenyl)-3-hydroxybutanoate.

Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

tert-Butyl 4-(4-fluorophenyl)-3-oxobutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential as a precursor in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-fluorophenyl)-3-oxobutanoate involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary based on the context of its use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- tert-Butyl 2-(4-fluorophenyl)acetate (AB6676): This simpler ester lacks the ketone group and positions the fluorophenyl group at the second carbon. The absence of the 3-oxo moiety reduces its reactivity in keto-enol tautomerization but increases stability under acidic conditions compared to the target compound .

- tert-Butyl 4-(2-fluorophenyl)-3-oxopiperazine-1-carboxylate (AB6679): Incorporates a piperazine ring, introducing basicity and hydrogen-bonding capacity.

Heterocyclic Derivatives

- Compound 4 and 5 () : These thiazole derivatives feature fluorophenyl groups fused with triazole and pyrazole rings. The planar conformation of the fluorophenyl group in these compounds contrasts with the perpendicular orientation observed in some analogues, affecting crystallinity and solubility. The target compound’s lack of heterocycles simplifies its synthesis but limits its application in metal-binding or coordination chemistry .

Functional Group Variations

Carbamate vs. Ester Derivatives

- tert-Butyl (4-(methylthio)-3-oxo-1-phenylbutan-2-yl)carbamate () : Replaces the fluorophenyl group with a methylsulfanyl moiety and introduces a carbamate group. The sulfur atom increases lipophilicity, enhancing membrane permeability, while the carbamate group offers hydrolytic stability over esters under basic conditions .

Ketone vs. Acrylate Moieties

- tert-Butyl 3-(4-fluorophenyl)acrylate (AB6677): The α,β-unsaturated carbonyl group enables conjugate addition reactions, unlike the β-keto ester’s keto-enol reactivity. This difference makes acrylates more suitable for Michael additions, whereas the target compound is preferable for Claisen condensations .

Physical and Crystallographic Properties

- Crystallinity: Compounds 4 and 5 () crystallize in triclinic systems with two independent molecules per unit cell, showing planar fluorophenyl groups.

- Solubility: The 3-oxobutanoate group increases polarity compared to methylsulfanyl or acrylate derivatives, suggesting higher solubility in polar aprotic solvents like DMF or DMSO .

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 4-(4-fluorophenyl)-3-oxobutanoate, and how do reaction parameters influence yield?

The compound is typically synthesized via condensation reactions using tert-butyl esters and fluorophenyl precursors. For example, analogous syntheses involve tert-butyl carbamates prepared under acidic conditions (e.g., trifluoroacetic acid, TFA) to deprotect intermediates, followed by coupling with fluorophenyl ketones. Key parameters include:

- Catalyst selection : Acidic conditions (TFA) or base catalysts (e.g., NaH) for deprotection or coupling .

- Temperature control : Reactions often proceed at 0–25°C to minimize side products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating pure products .

Q. What analytical techniques are essential for characterizing this compound?

Comprehensive characterization requires:

- NMR spectroscopy : H and C NMR confirm structural integrity, with fluorophenyl protons appearing as distinct splitting patterns (e.g., doublets at δ 7.2–7.8 ppm) .

- Mass spectrometry : LCMS (ESI) verifies molecular weight (e.g., [M+H] at m/z 293.1), while HRMS validates the empirical formula .

- Melting point analysis : Consistent melting points (e.g., 213–215°C for analogs) indicate purity .

Q. How should this compound be stored to ensure stability?

Stability is influenced by:

- Storage temperature : Room temperature (20–25°C) in airtight containers .

- Light exposure : Protect from direct sunlight to prevent photodegradation of the fluorophenyl group .

- Moisture control : Use desiccants to avoid hydrolysis of the ester or ketone moieties .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for this compound synthesis?

Contradictions in yields often arise from:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance solubility but increase side reactions vs. non-polar solvents (e.g., THF) .

- Catalyst purity : Trace impurities in TFA or bases can alter reaction kinetics .

- Workup methods : Incomplete extraction or quenching (e.g., inadequate neutralization) reduces isolated yields. Validate protocols via TLC monitoring at each step .

Q. What mechanistic insights explain the fluorophenyl group’s role in modulating biological activity?

The 4-fluorophenyl moiety impacts:

- Electronic effects : Fluorine’s electronegativity alters electron density, enhancing binding affinity to target proteins (e.g., enzymes or receptors) .

- Metabolic stability : Fluorination reduces oxidative metabolism, prolonging half-life in vivo (observed in analogs like 4-(2-fluorophenyl)-4-oxobutanoic acid) .

- Structure-activity relationships (SAR) : Comparative studies with chloro- or trifluoromethyl analogs reveal fluorine’s unique steric and electronic contributions .

Q. What advanced techniques are critical for resolving structural ambiguities in this compound derivatives?

For complex derivatives:

- X-ray crystallography : Resolves stereochemistry and confirms bond angles, as demonstrated for tert-butyl piperazine-carboxylate analogs .

- Dynamic NMR : Detects conformational changes or rotameric equilibria in solution .

- Computational modeling : DFT calculations predict reactive sites (e.g., ketone vs. ester electrophilicity) to guide synthetic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.